2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one
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Overview
Description
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, NaOCl
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to neuroprotective and anti-inflammatory effects . Additionally, it may interact with adenosine receptors and other cellular targets to exert its biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer and neuroprotective effects.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the design of light-emitting materials and as a scaffold for drug development.
Uniqueness
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one stands out due to its unique combination of a pyrrolidine ring and a triazolopyrimidine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.
Properties
Molecular Formula |
C12H16N6O |
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Molecular Weight |
260.30 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
InChI |
InChI=1S/C12H16N6O/c19-10-8-7-13-4-3-9(8)14-11-15-12(16-18(10)11)17-5-1-2-6-17/h13H,1-7H2,(H,14,15,16) |
InChI Key |
IQGNNDXNQONCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC4=C(CNCC4)C(=O)N3N2 |
Origin of Product |
United States |
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